molecular formula C18H17BrN2O2 B2806064 methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate CAS No. 313242-00-1

methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate

Cat. No.: B2806064
CAS No.: 313242-00-1
M. Wt: 373.25
InChI Key: ZWSKQYINLNUCMK-UHFFFAOYSA-N
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Description

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, characterized by its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the preparation of 6-bromo-2-methyl-4-phenylquinazoline.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: A more efficient method where reactants continuously flow through a reactor, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxides.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Halogen exchange reactions, such as replacing the bromine atom with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium iodide in acetone.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: 2-methyl-4-phenylquinazoline.

    Substitution: Compounds with different halogens or functional groups at the 6th position.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (6-chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate
  • Methyl (6-fluoro-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate
  • Methyl (6-iodo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate

Uniqueness

Methyl (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

methyl 2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSKQYINLNUCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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